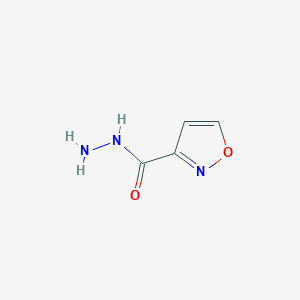

Isoxazole-3-carbohydrazide

概要

説明

Isoxazole-3-carbohydrazide is a heterocyclic compound featuring a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

準備方法

Synthetic Routes and Reaction Conditions

Isoxazole-3-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of isoxazole with hydrazine hydrate under refluxing methanolic conditions for 3-5 hours . Another method includes the cycloaddition of nitrile oxides to unsaturated compounds, followed by subsequent reactions to introduce the carbohydrazide group .

Industrial Production Methods

Industrial production of this compound typically employs metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods often utilize microwave-assisted reactions to enhance yield and reduce reaction times .

化学反応の分析

Types of Reactions

Isoxazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Isoxazole-3-carboxylic acid.

Reduction: Isoxazole-3-carbohydrazine.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

科学的研究の応用

Synthesis of Isoxazole-3-Carbohydrazide Derivatives

The synthesis of this compound derivatives typically involves condensation reactions, cycloaddition, and functionalization techniques. For instance, a study demonstrated the conversion of 5-(aryl)-isoxazole-3-carbohydrazides into carboxamides and ureates through specific chemical transformations, yielding compounds with promising biological activities . The structural diversity achieved through these synthetic routes allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing pharmacological properties.

Anticancer Activity

This compound derivatives have shown significant anticancer properties. Research has indicated that certain synthesized compounds exhibit potent growth inhibition against various cancer cell lines, including leukemia and colon cancer cells. For example, one derivative demonstrated an IC50 value of 0.69 μM against hepatocellular carcinoma cells, outperforming the reference drug Sorafenib . The mechanism of action often involves the inhibition of key signaling pathways related to tumor growth and metastasis.

Table 1: Anticancer Activity of this compound Derivatives

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of isoxazole derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. These compounds exhibit mechanisms that include antioxidant activity and inhibition of neuroinflammation . For instance, indole-isoxazole carbohydrazides have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy .

Table 2: Neuroprotective Activity of Isoxazole Derivatives

Antimicrobial Properties

Isoxazole derivatives also exhibit a broad spectrum of antimicrobial activity against both bacterial and fungal strains. A study demonstrated that certain isoxazole-based compounds possess strong antibacterial effects comparable to standard antibiotics like gentamicin . The ability to inhibit microbial growth makes these compounds valuable in developing new antimicrobial agents.

Table 3: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 18b | Staphylococcus aureus | Similar to gentamicin | |

| 18d | Escherichia coli | Strong |

Anti-inflammatory Properties

The anti-inflammatory effects of isoxazole derivatives are notable as well. These compounds can modulate inflammatory pathways, making them potential candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel disease . Their antioxidant properties further contribute to reducing inflammation caused by oxidative stress.

作用機序

The mechanism of action of isoxazole-3-carbohydrazide involves its interaction with various molecular targets. For instance, it has been shown to inhibit the activity of monoamine oxidase B, an enzyme involved in the metabolism of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in conditions such as Parkinson’s disease .

類似化合物との比較

Isoxazole-3-carbohydrazide can be compared with other similar compounds such as:

Isoxazole-3-carboxylic acid: Lacks the hydrazide group, which may result in different biological activities.

Isoxazole-3-carbohydrazine: Contains a hydrazine group instead of a hydrazide group, leading to different reactivity and applications.

This compound is unique due to its combination of the isoxazole ring and the carbohydrazide group, which imparts distinct chemical and biological properties .

生物活性

Isoxazole-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by case studies and research findings.

Synthesis of this compound

Isoxazole derivatives, including this compound, are typically synthesized through various methods such as 1,3-dipolar cycloaddition reactions. These reactions often involve nitrile oxides reacting with alkynes or alkenes to form the isoxazole ring, followed by the incorporation of carbohydrazide functionalities via coupling reactions like amidation or hydrazinolysis .

Biological Activities

This compound exhibits a wide range of biological activities:

1. Antimicrobial Activity

Isoxazole-based compounds have shown significant antimicrobial properties against various pathogens, including bacteria, fungi, and protozoa. The mechanisms of action include:

- Inhibition of Cell Wall Synthesis : Some derivatives disrupt peptidoglycan biosynthesis enzymes.

- Interference with Protein Synthesis : Others inhibit protein biosynthesis or nucleic acid metabolism .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | Mechanism of Action | IC50 (μM) |

|---|---|---|---|

| Compound A | E. coli | Cell wall synthesis inhibition | 12.5 |

| Compound B | S. aureus | Protein synthesis disruption | 8.0 |

| Compound C | C. albicans | Nucleic acid metabolism interference | 15.3 |

2. Anticancer Activity

Research indicates that this compound derivatives can effectively induce apoptosis in cancer cells and inhibit tumor growth by targeting key signaling pathways involved in cancer progression. For instance:

- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in various cancer cell lines, such as U87 (glioblastoma) and HCT116 (colon cancer) .

Case Study: Anticancer Efficacy

A study evaluating the effects of isoxazole derivatives on HCT116 cells reported IC50 values ranging from 5.0 to 16.0 μM, indicating potent antiproliferative effects . Structural modifications, such as halogenation, were found to enhance cytotoxicity.

Table 2: Anticancer Efficacy of Isoxazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound D | MCF-7 | 9.7 | Apoptosis induction |

| Compound E | A375 | 0.76 | Kinase inhibition |

| Compound F | HCT116 | 5.0 | Cell cycle arrest |

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of isoxazole derivatives, particularly those containing indole moieties. These compounds have demonstrated significant activity against acetylcholinesterase (AChE), suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationships (SAR)

The biological activity of isoxazole derivatives is heavily influenced by their structural characteristics. SAR studies reveal that:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Isoxazole-3-carbohydrazide, and what factors influence reaction yield?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution of isoxazole-3-carboxylate esters with hydrazine hydrate. For example, Scheme 3 in outlines a reaction using hydrazine monohydrate (20 equiv.) in ethanol under reflux, yielding the carbohydrazide after filtration. Key factors affecting yield include:

- Solvent choice : Polar protic solvents (e.g., ethanol) enhance nucleophilicity.

- Stoichiometry : Excess hydrazine (≥20 equiv.) ensures complete conversion.

- Reaction time : Prolonged reflux (6–12 hours) improves product purity.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- IR Spectroscopy : Detects functional groups (e.g., C=O, N–H) and distinguishes between ester and hydrazide forms. Absence of ester C–O stretches (1250 cm⁻¹) confirms conversion .

- ¹H/¹³C NMR : Assigns protons and carbons in the isoxazole ring and hydrazide moiety. For example, the isoxazole C3 proton appears as a singlet (δ 6.5–7.0 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ for C₅H₆N₃O₂ requires m/z 140.0452) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when analyzing substituted this compound derivatives?

- Methodological Answer : Conflicting NMR data often arise from tautomerism or rotational isomerism. Strategies include:

- Variable Temperature (VT) NMR : Identifies dynamic equilibria (e.g., E/Z isomerism in hydrazide derivatives) by observing coalescence at elevated temperatures .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, HSQC correlates C3 isoxazole carbon (δ 160–165 ppm) with its proton .

- X-ray crystallography : Provides definitive structural assignments, as demonstrated for 2-thiophenecarbohydrazide (planar geometry with hydrogen bonding) .

Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with electron-withdrawing groups (EWGs)?

- Methodological Answer : EWGs (e.g., –NO₂, –CF₃) reduce nucleophilicity, requiring modified protocols:

- Activated esters : Use HOBt/DCCI to generate reactive intermediates, improving hydrazine attack efficiency .

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 6 hours) and enhances yields (85–90%) for sterically hindered derivatives .

- Solvent optimization : DMF or DMSO increases solubility of EWG-containing precursors .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Target identification : Use molecular docking to predict interactions with enzymes (e.g., antiprotozoal targets like Trypanosoma cruzi ).

- In vitro assays : Screen derivatives against cell lines (e.g., MTT assay for cytotoxicity) with controls (e.g., cyclophosphamide ).

- Structure-Activity Relationship (SAR) : Vary substituents (alkyl, aryl) and correlate with bioactivity. For example, 5-methyl substitution enhances metabolic stability .

- Data interpretation : Apply statistical tools (ANOVA, PCA) to distinguish significant effects from noise .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer :

- Standardize protocols : Ensure consistent assay conditions (e.g., pH, temperature) across studies .

- Replicate experiments : Use triplicate measurements and independent validation (e.g., external labs).

- Meta-analysis : Compare datasets from multiple sources (e.g., PubMed ) to identify outliers or confounding variables (e.g., impurity profiles).

Q. Experimental Design Guidelines

Q. What frameworks ensure rigorous experimental design for this compound studies?

- Methodological Answer :

- PICO Framework : Define Population (e.g., enzyme targets), Intervention (derivative synthesis), Comparison (positive/negative controls), and Outcomes (IC₅₀ values) .

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- Risk mitigation : Pre-screen reactants for purity (HPLC) and validate instrumentation (e.g., NMR calibration ).

特性

IUPAC Name |

1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-6-4(8)3-1-2-9-7-3/h1-2H,5H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDIOFINQYYTRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60710673 | |

| Record name | 1,2-Oxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60710673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62438-02-2 | |

| Record name | 1,2-Oxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60710673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。